molecular formula C10H14O B13568764 1-(M-tolyl)propan-2-ol

1-(M-tolyl)propan-2-ol

Cat. No.: B13568764
M. Wt: 150.22 g/mol
InChI Key: NDHSAOUBOXJOFW-UHFFFAOYSA-N
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Description

1-(m-Tolyl)propan-2-ol is a secondary alcohol characterized by a propan-2-ol backbone substituted with a meta-methylphenyl (m-tolyl) group at the 1-position. This structural motif places the hydroxyl group at the secondary carbon, adjacent to the aromatic ring. For example, 2-(m-tolyl)propan-2-ol was obtained in 73% yield from 1-(m-tolyl)ethanone using column chromatography . Key spectral data for such compounds include distinctive NMR signals: for 2-(m-tolyl)propan-2-ol, the $^1$H NMR spectrum shows aromatic protons at δ 7.32–7.05 ppm and methyl groups at δ 2.37 (aromatic CH$3$) and δ 1.58 (geminal CH$3$) . These features highlight the influence of the m-tolyl group on electronic and steric properties.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3

InChI Key

NDHSAOUBOXJOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(M-tolyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(M-tolyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like ether or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(M-tolyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(M-tolyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield 1-(M-tolyl)propan-2-amine.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

    Oxidation: 1-(M-tolyl)propan-2-one.

    Reduction: 1-(M-tolyl)propan-2-amine.

    Substitution: 1-(M-tolyl)propan-2-chloride.

Scientific Research Applications

1-(M-tolyl)propan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(M-tolyl)propan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of the compound into different derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

1-(m-Tolyl)propan-2-ol belongs to a broader class of propan-2-ol derivatives bearing aromatic substituents. Key analogs include:

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
1-(4-Methoxyphenyl)sulfanylpropan-2-ol 4-Methoxyphenylsulfanyl group C${10}$H${14}$O$_2$S Enantiomers synthesized (52–62% yield); colorless liquid or white solid
1-(6-Methoxyindol-5-yloxy)propan-2-ol Indolyloxy and methoxyphenoxy groups C${19}$H${24}$N$2$O$5$ Antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities
1-(Dihydroxyphenyl)propan-2-ol derivatives Dihydroxyphenyl and methoxyphenyl groups C${16}$H${18}$O$_4$ Anti-inflammatory activity (IC$_{50}$ = 4.00 μM for NO inhibition)
Oteseconazole Difluorophenyl and triazole groups C${24}$H${20}$F$5$N$5$O Antifungal activity via CYP51 inhibition

Key Observations:

  • Conversely, polar groups (e.g., hydroxyl in dihydroxyphenyl derivatives) increase solubility but may reduce bioavailability .
  • Stereochemistry : Enantiomers of sulfanylpropan-2-ol derivatives (e.g., (R)-1e and (S)-1e) exhibit identical physical properties but may differ in biological activity, underscoring the importance of chiral synthesis .

Physical and Chemical Properties

  • Spectral Data :

    • This compound analogs : The $^{13}$C NMR spectrum of 2-(m-tolyl)propan-2-ol shows signals at δ 72.6 (C-OH) and δ 21.7 (CH$_3$), with aromatic carbons between δ 121.5–149.2 ppm .
    • Sulfanylpropan-2-ol derivatives : The $^1$H NMR of 1-(4-methoxyphenyl)sulfanylpropan-2-ol displays a methoxy singlet at δ 3.80 ppm and aromatic protons at δ 6.85–7.25 ppm .
  • Synthetic Yields :

    • 2-(m-Tolyl)propan-2-ol: 73% yield via ketone reduction .
    • Sulfanylpropan-2-ol enantiomers: 52–62% yield via asymmetric bioreduction .

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